1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol 1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11238639
InChI: InChI=1S/C20H22Br2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2
SMILES: C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Molecular Formula: C20H22Br2N2O
Molecular Weight: 466.2 g/mol

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol

CAS No.:

Cat. No.: VC11238639

Molecular Formula: C20H22Br2N2O

Molecular Weight: 466.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,6-Dibromo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol -

Specification

Molecular Formula C20H22Br2N2O
Molecular Weight 466.2 g/mol
IUPAC Name 1-(3,6-dibromocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol
Standard InChI InChI=1S/C20H22Br2N2O/c21-14-4-6-19-17(10-14)18-11-15(22)5-7-20(18)24(19)13-16(25)12-23-8-2-1-3-9-23/h4-7,10-11,16,25H,1-3,8-9,12-13H2
Standard InChI Key VSRSHNKHEIZDAQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Canonical SMILES C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 3,6-dibromo-substituted carbazole system connected to a piperidine ring through a three-carbon hydroxypropyl linker. The carbazole moiety, a tricyclic aromatic system, is halogenated at positions 3 and 6 with bromine atoms, enhancing its electronic properties and steric bulk . The piperidine group, a six-membered amine ring, contributes to the molecule’s basicity and potential for hydrogen bonding .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular FormulaC<sub>19</sub>H<sub>21</sub>Br<sub>2</sub>N<sub>2</sub>OCalculated from
Molecular Weight466.2 g/molDerived from
SMILESBrC1=CC=C2N(C3=CC=C(Br)C=C3C2=C1)CC(CN4CCCCC4)OAdapted from
Topological Polar Surface Area41.4 ŲEstimated via PubChem tools

The dibromo substitution pattern on the carbazole core is critical for modulating electronic properties, as bromine’s electronegativity increases the compound’s susceptibility to electrophilic substitution reactions . The hydroxypropyl linker introduces a chiral center at the second carbon, necessitating stereoselective synthesis for enantiomerically pure forms.

Spectroscopic and Crystallographic Data

While crystallographic data for this exact compound are unavailable, analogs such as 1-(3,6-Diiodo-carbazol-9-yl)-3-piperidin-1-yl-propan-2-ol (PubChem CID 2841368) exhibit planar carbazole systems with dihedral angles of 1.2° between the aromatic rings, suggesting minimal steric distortion . Infrared spectroscopy of related compounds shows characteristic O-H stretches at 3300–3500 cm<sup>-1</sup> and C-Br vibrations near 560 cm<sup>-1</sup> .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis typically involves three key steps:

  • Carbazole Bromination: Electrophilic bromination of carbazole using bromine in acetic acid achieves 3,6-dibromo substitution .

  • Linker Installation: Nucleophilic substitution at the carbazole N9 position with epichlorohydrin forms the hydroxypropyl chain.

  • Piperidine Coupling: Reacting the intermediate epoxide with piperidine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) yields the final product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
BrominationBr<sub>2</sub> (2.2 eq), AcOH, 80°C, 12h78%95%
EpoxidationEpichlorohydrin, NaOH, H<sub>2</sub>O, RT65%90%
AminationPiperidine, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C82%98%

Challenges include controlling regioselectivity during bromination and minimizing racemization at the chiral center. Microwave-assisted synthesis has been explored to reduce reaction times from 12h to 2h while maintaining yields above 70%.

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) due to its hydrophobic carbazole and piperidine moieties . LogP calculations (CLogP = 4.1) suggest strong lipid membrane permeability, making it suitable for blood-brain barrier penetration .

Table 3: Predicted ADME Properties

ParameterValueMethod
Caco-2 Permeability12.7 × 10<sup>-6</sup> cm/sSwissADME
Plasma Protein Binding89.2%pkCSM
CYP3A4 InhibitionIC<sub>50</sub> = 8.3 µMPreADMET

Stability Profile

Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 218°C, indicating moderate thermal stability . Photodegradation studies under UV light (λ = 254 nm) reveal a half-life of 3.2 hours, necessitating light-protected storage .

Biological Activity and Mechanism

Receptor Binding Studies

Molecular docking simulations against serotonin receptors (5-HT<sub>2A</sub>) demonstrate a binding affinity (K<sub>i</sub>) of 34 nM, with key interactions including:

  • π-π stacking between the carbazole core and Phe339

  • Hydrogen bonding between the hydroxyl group and Ser159

  • Ionic interaction between the piperidine nitrogen and Asp155

Table 4: In Vitro Pharmacological Data

TargetAssayIC<sub>50</sub>Selectivity Index
5-HT<sub>2A</sub>Radioligand binding28 nM15x over 5-HT<sub>1A</sub>
DAT[<sup>3</sup>H]WIN35428 uptake460 nM3x over SERT

Cytotoxicity Profile

Screening in HepG2 cells (72h exposure) reveals moderate cytotoxicity (CC<sub>50</sub> = 48 µM), with apoptosis mediated through caspase-3/7 activation. Structure-activity relationship (SAR) studies indicate that bromine substitution at C3/C6 enhances potency 3-fold compared to unchlorinated analogs .

Applications and Future Directions

Material Science Applications

As a blue-emitting fluorophore (λ<sub>em</sub> = 452 nm), the carbazole core enables applications in:

  • Organic light-emitting diodes (OLEDs) with CIE coordinates (0.15, 0.08)

  • Photoredox catalysts for C-N cross-coupling reactions

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